15-deoxy-Lipoxin A4 is primarily synthesized through metabolic pathways involving Lipoxin A4 and its derivatives. It is classified as a lipid mediator, specifically within the broader category of eicosanoids. Its production is often linked to inflammatory responses where it may exert anti-inflammatory effects.
The synthesis of 15-deoxy-Lipoxin A4 can be achieved through various organic synthesis methods. A notable approach involves the modification of Lipoxin A4 to remove the hydroxyl group at the 15-position. This can be accomplished through chemical reactions such as oxidation or reduction processes.
The molecular structure of 15-deoxy-Lipoxin A4 is defined by its unique arrangement of carbon atoms and functional groups. It has a molecular formula of and a molecular weight of approximately 346.45 g/mol. The structure features:
The lack of the hydroxyl group at position 15 significantly alters its biological properties compared to Lipoxin A4.
15-deoxy-Lipoxin A4 participates in several biochemical reactions that influence its function as a signaling molecule:
These reactions are critical for understanding how 15-deoxy-Lipoxin A4 modulates inflammatory processes.
The mechanism of action for 15-deoxy-Lipoxin A4 involves its interaction with specific receptors on target cells, primarily those involved in immune responses:
Studies have shown that while 15-deoxy-Lipoxin A4 has some anti-inflammatory properties, its efficacy is generally lower than that of Lipoxin A4 due to structural differences affecting receptor affinity .
15-deoxy-Lipoxin A4 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications.
15-deoxy-Lipoxin A4 has several applications in scientific research, particularly in studies related to inflammation and immune modulation:
15-Deoxy-Δ12,14-Lipoxin A4 (15-deoxy-LXA4) is a terminal metabolite within specialized pro-resolving mediator (SPM) networks, generated through the stepwise enzymatic reduction of native Lipoxin A4. The biosynthetic pathway initiates when Lipoxin A4 undergoes NAD+-dependent oxidation catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming the electrophilic intermediate 15-oxo-Lipoxin A4. This α,β-unsaturated ketone is subsequently reduced by prostaglandin reductase 2 (PTGR2, also known as leukotriene B4 12-hydroxydehydrogenase or PGR/LTB4DH) in an NADH-dependent reaction. This reduction yields 13,14-dihydro-15-oxo-Lipoxin A4, which is finally converted to 15-deoxy-Lipoxin A4 through a second reduction step, likely mediated by carbonyl reductase enzymes [1] [5] [8]. This pathway represents a catabolic inactivation route for Lipoxin A4, contrasting with the biosynthetic pathways of other SPMs like resolvins or protectins. Within inflammatory microenvironments, this metabolic cascade serves to fine-tune resolution responses by controlling the bioavailability and activity of the potent precursor Lipoxin A4 [8] [9].
Table 1: Key Enzymes in the Metabolic Conversion of Lipoxin A4 to 15-Deoxy-LXA4
Enzyme | Systematic Name | Cofactor | Reaction Catalyzed | Metabolic Role |
---|---|---|---|---|
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15-(Hydroxyprostaglandin) dehydrogenase | NAD+ | Oxidation of LXA4 to 15-oxo-LXA4 | Initial inactivation step |
Prostaglandin Reductase 2 (PTGR2/PGR/LTB4DH) | 15-Oxoprostaglandin 13-reductase | NADH | Reduction of 15-oxo-LXA4 to 13,14-dihydro-15-oxo-LXA4 | Formation of saturated intermediate |
Carbonyl Reductases (Putative) | Carbonyl reductase [NADPH] 1 | NADPH | Reduction of 13,14-dihydro-15-oxo-LXA4 to 15-deoxy-LXA4 | Terminal inactivation product |
The biosynthesis of the precursor Lipoxin A4 is critically dependent on the sequential actions of lipoxygenases (LOs). Two primary pathways exist: transcellular synthesis involving neutrophil-platelet interactions and intracellular synthesis within leukocytes. In the first pathway, neutrophil-derived 5-lipoxygenase (5-LO) acting in concert with 5-LO-activating protein (FLAP) converts arachidonic acid to leukotriene A4 (LTA4). Platelets then transform LTA4 into Lipoxin A4 via 12-lipoxygenase (12-LO). Alternatively, arachidonic acid can be converted by epithelial or monocytic 15-lipoxygenase (15-LO) to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently metabolized by neutrophil 5-LO into Lipoxin A4 [1] [9]. Cyclooxygenase-2 (COX-2) plays a pivotal indirect role in generating aspirin-triggered epimers of Lipoxin A4 precursors. Acetylation of COX-2 by aspirin switches its activity from prostaglandin synthesis to the production of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), which is then converted by 5-LO to 15-epi-Lipoxin A4 (also termed aspirin-triggered lipoxin, ATL) [9]. This 15-epi-Lipoxin A4 serves as a substrate for the same 15-PGDH/PTGR2 pathway, ultimately leading to 15-deoxy-13,14-dihydro-15-epi-LXA4. Consequently, the expression levels and cellular localization of 5-LO, 12/15-LO, FLAP, and acetylated COX-2 directly govern the availability of Lipoxin A4 and its epimers, thereby modulating substrate flux into the 15-deoxy-LXA4 pathway [1] [3] [9].
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the gatekeeper enzyme responsible for the primary inactivation step of Lipoxin A4. It catalyzes the stereospecific dehydrogenation of the C15 hydroxyl group of Lipoxin A4, forming 15-oxo-Lipoxin A4, an α,β-unsaturated ketone (enone) [1] [8]. This reaction is NAD+-dependent and exhibits broad substrate specificity, acting on various hydroxylated eicosanoids, including prostaglandins (PGE2), hydroxyeicosatetraenoic acids (HETEs), and hydroxydocosahexaenoic acids (HDHAs) [5] [8]. The resulting metabolite, 15-oxo-Lipoxin A4, possesses significant electrophilic character due to its conjugated carbonyl system. While 15-oxo-Lipoxin A4 is inactive at the canonical G protein-coupled receptor Formyl Peptide Receptor 2/ALX (FPR2/ALX) [1] [8], it retains biological activity via electrophile signaling mechanisms. It can modify nucleophilic cysteine residues on regulatory proteins like Keap1 (leading to Nrf2 activation) or IKKβ (inhibiting NF-κB), thereby exerting anti-inflammatory and antioxidant effects distinct from its precursor [1] [3] [5]. Further metabolism by PTGR2 reduces the C13-C14 double bond of 15-oxo-Lipoxin A4 using NADH, generating 13,14-dihydro-15-oxo-Lipoxin A4. This saturated metabolite exhibits markedly reduced bioactivity and electrophilicity. The final reduction step to 15-deoxy-Lipoxin A4 represents a terminal inactivation point, rendering the molecule unable to interact effectively with resolution receptors or exhibit significant electrophilic signaling [1] [8].
The metabolic pathway leading to 15-deoxy-LXA4 operates similarly on both native Lipoxin A4 and aspirin-triggered 15-epi-Lipoxin A4 (ATL), but critical stereochemical differences influence the kinetics and biological outcomes. Aspirin-triggered 15-epi-Lipoxin A4 is formed via acetylated COX-2 producing 15(R)-HETE, which is then oxygenated by 5-LO to yield 15(R)-epimeric Lipoxin A4 [9]. Like native Lipoxin A4, 15-epi-Lipoxin A4 is a substrate for 15-PGDH. However, the C15 epimeric configuration (15R vs. 15S) may alter the binding affinity and catalytic efficiency of 15-PGDH, potentially impacting the rate of initial oxidation to 15-oxo-15-epi-LXA4. Subsequent reduction by PTGR2 yields 13,14-dihydro-15-oxo-15-epi-LXA4 and ultimately 15-deoxy-13,14-dihydro-15-epi-LXA4 [1] [9]. Crucially, the C15 epimerization confers greater metabolic stability to the aspirin-triggered lipoxin and its downstream metabolites compared to their native counterparts. This enhanced stability contributes to the observed increased potency and longer-lasting actions of aspirin-triggered lipoxins (ATLs) in various models of inflammation and resolution [9]. Furthermore, the terminal 15-deoxy-13,14-dihydro metabolites derived from both native and aspirin-triggered pathways exhibit minimal to no receptor-mediated pro-resolving activity at FPR2/ALX. However, potential differences in their electrophilic reactivity or further ω-oxidation pathways due to the residual C15 epimeric configuration in the saturated metabolites warrant further investigation [1] [8] [9].
Table 2: Comparative Metabolism of Native Lipoxin A4 and Aspirin-Triggered 15-epi-Lipoxin A4
Characteristic | Native Lipoxin A4 (LXA4) | Aspirin-Triggered Lipoxin A4 (15-epi-LXA4 / ATL) |
---|---|---|
Precursor Origin | Arachidonic acid via 5-LO/15-LO or 5-LO/12-LO transcellular synthesis | Arachidonic acid via acetylated COX-2 (15(R)-HETE) then 5-LO |
C15 Configuration | 15(S)-hydroxyl | 15(R)-hydroxyl |
Initial Oxidation by 15-PGDH | Forms 15-oxo-LXA4 (15-keto configuration) | Forms 15-oxo-15-epi-LXA4 (15-keto configuration) |
Reduction by PTGR2 | Forms 13,14-dihydro-15-oxo-LXA4 | Forms 13,14-dihydro-15-oxo-15-epi-LXA4 |
Terminal Metabolite | 15-Deoxy-13,14-dihydro-LXA4 | 15-Deoxy-13,14-dihydro-15-epi-LXA4 |
Metabolic Stability | Relatively rapid inactivation | Enhanced stability due to C15 epimerization |
Receptor (FPR2/ALX) Activity | High affinity agonist; lost upon 15-oxo and 13,14-dihydro formation | High affinity agonist; lost upon 15-oxo and 13,14-dihydro formation |
Residual Bioactivity of Terminal Metabolite | Minimal receptor activity; potential electrophilic signaling lost upon saturation | Minimal receptor activity; potential electrophilic signaling lost upon saturation |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0